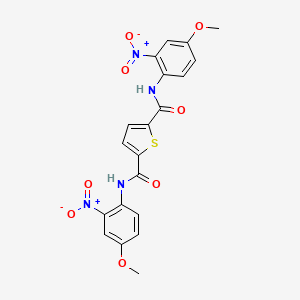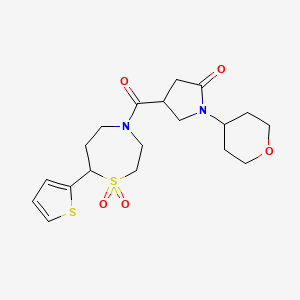![molecular formula C25H23N3O2 B2723552 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 692747-00-5](/img/structure/B2723552.png)
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
作用機序
Target of Action
The primary targets of 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one Similar compounds such as phenoxyethyl piperidine and morpholine derivatives have been found to have various pharmacological activities . They are widely used in selective estrogen receptor modulator (SERM) drugs and exhibit high anticholinergic and H3 inverse agonistic activities .
Mode of Action
The specific mode of action of 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one For instance, phenoxyethanol, a compound with a similar phenoxyethyl group, has been shown to have antimicrobial properties and is effective against certain strains of bacteria .
Biochemical Pathways
The exact biochemical pathways affected by 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one Related compounds such as phenoxyethyl piperidine and morpholine derivatives are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one The compound’s predicted boiling point is 4318±350 °C, and its predicted density is 1229±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one Based on the known effects of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate phenoxyethyl halide.
Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product to form the pyrrolidinone ring, which can be achieved using a suitable cyclizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenoxyethyl halide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
科学的研究の応用
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
類似化合物との比較
Similar Compounds
4-(1-Hydroxy-2-phenoxyethyl)phenol: Another benzimidazole derivative with similar structural features.
Nefazodone: A compound with a similar phenoxyethyl group but different overall structure and applications.
Uniqueness
4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-[1-(2-phenoxyethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c29-24-17-19(18-28(24)20-9-3-1-4-10-20)25-26-22-13-7-8-14-23(22)27(25)15-16-30-21-11-5-2-6-12-21/h1-14,19H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYADKMSEWGDPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
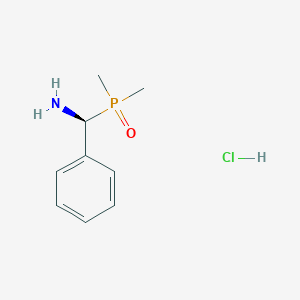

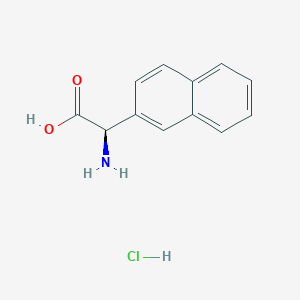
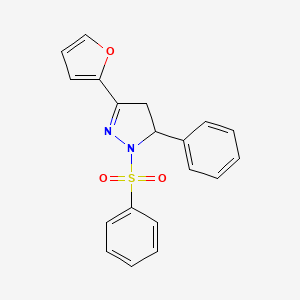
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/new.no-structure.jpg)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B2723480.png)
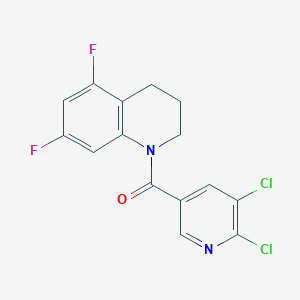
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2723483.png)
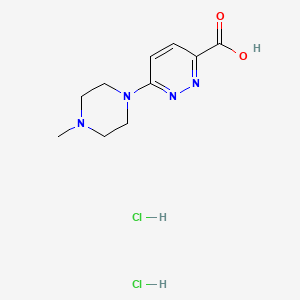
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2723487.png)
![2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2723488.png)
